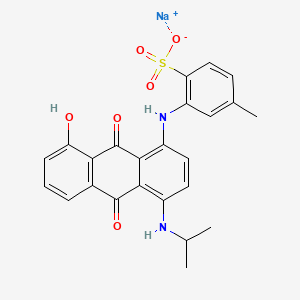

Sodium 3-((9,10-dihydro-8-hydroxy-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)toluene-4-sulphonate

Description

Sodium 3-((9,10-dihydro-8-hydroxy-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)toluene-4-sulphonate is an anthraquinone-derived sulfonate compound characterized by its complex aromatic framework and functional substituents. The molecule features a central anthraquinone core substituted with an isopropylamino group at position 4, a hydroxyl group at position 8, and a sulfonate group at position 4 of the toluene ring. These substituents confer distinct solubility, stability, and reactivity properties, making the compound relevant in applications such as dye chemistry, photodynamic therapy, or molecular recognition systems. Its structural complexity necessitates advanced analytical techniques (e.g., X-ray crystallography, NMR) for characterization .

Properties

CAS No. |

83006-72-8 |

|---|---|

Molecular Formula |

C24H21N2NaO6S |

Molecular Weight |

488.5 g/mol |

IUPAC Name |

sodium;2-[[8-hydroxy-9,10-dioxo-4-(propan-2-ylamino)anthracen-1-yl]amino]-4-methylbenzenesulfonate |

InChI |

InChI=1S/C24H22N2O6S.Na/c1-12(2)25-15-8-9-16(26-17-11-13(3)7-10-19(17)33(30,31)32)22-21(15)23(28)14-5-4-6-18(27)20(14)24(22)29;/h4-12,25-27H,1-3H3,(H,30,31,32);/q;+1/p-1 |

InChI Key |

ZLPBMRAPIWOTLN-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)[O-])NC2=C3C(=C(C=C2)NC(C)C)C(=O)C4=C(C3=O)C(=CC=C4)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorhexidine is synthesized through a multi-step chemical process. The synthesis begins with the reaction of 4-chloroaniline with cyanamide to form 4-chlorophenylguanidine. This intermediate is then reacted with hexamethylenediamine to produce chlorhexidine. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

In industrial settings, chlorhexidine is produced in large quantities using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Chlorhexidine undergoes various chemical reactions, including:

Oxidation: Chlorhexidine can be oxidized to form different derivatives, which may have altered antimicrobial properties.

Reduction: Reduction reactions can modify the structure of chlorhexidine, potentially affecting its efficacy.

Substitution: Chlorhexidine can participate in substitution reactions, where one of its functional groups is replaced by another, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions involving chlorhexidine include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired outcome, with temperature, pH, and reaction time being critical factors.

Major Products Formed

The major products formed from the reactions of chlorhexidine include its oxidized and reduced derivatives, as well as substituted compounds with different functional groups. These products can have varying antimicrobial properties and applications.

Scientific Research Applications

Chlorhexidine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of antimicrobial agents and their mechanisms of action.

Biology: Employed in research on microbial resistance and the development of new disinfectants.

Medicine: Utilized in clinical studies to evaluate its efficacy in preventing infections and its safety profile.

Industry: Applied in the formulation of disinfectants, antiseptics, and preservatives for various products.

Mechanism of Action

Chlorhexidine exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. It binds to the negatively charged sites on the cell wall, causing leakage of intracellular components and ultimately leading to cell death. The molecular targets of chlorhexidine include phospholipids and proteins in the cell membrane, which are essential for maintaining cell integrity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs include sodium salts of anthraquinone derivatives with variations in substituent positions and functional groups. Below is a comparative analysis based on molecular structure, physicochemical properties, and research findings:

Table 1: Structural and Functional Comparison

Key Research Findings

Solubility and Stability: The target compound’s toluene-4-sulphonate group and isopropylamino substituent balance hydrophilicity and lipophilicity, offering intermediate solubility in polar aprotic solvents (e.g., DMSO) compared to the more hydrophilic toluene-3-sulphonate analog . The methyl group in the toluene-2-sulphonate analog (UNII KL34Y3DQ3J) reduces solubility in water but enhances stability in organic matrices .

This was inferred from X-ray crystallography studies of related anthraquinone host-guest systems, where substituent size directly impacted inclusion complex formation .

Spectral Properties: UV-Vis spectra of the target compound show a redshift (~15 nm) compared to the amino-substituted analog (CAS 93940-50-2), attributed to the electron-donating isopropylamino group enhancing conjugation .

Thermal Behavior :

- Differential scanning calorimetry (DSC) data suggest the target compound has a higher melting point (≥300°C) than the methyl-substituted analog (UNII KL34Y3DQ3J, ~280°C), likely due to stronger ionic interactions from the sulfonate group .

Critical Analysis of Structural Impact

- Substituent Position : The toluene-4-sulphonate group in the target compound allows for symmetrical charge distribution, whereas toluene-2- or 3-sulphonate analogs exhibit asymmetric electrostatic profiles, affecting aggregation behavior .

Biological Activity

Overview

Sodium 3-((9,10-dihydro-8-hydroxy-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)toluene-4-sulphonate, identified by CAS number 83006-72-8, is a synthetic compound with potential therapeutic applications. Its complex structure includes anthracene derivatives known for their diverse biological activities, particularly in the fields of oncology and antimicrobial research.

- Molecular Formula : C24H21N2NaO6S

- Molecular Weight : 488.49 g/mol

- IUPAC Name : Sodium; 2-[[8-hydroxy-9,10-dioxo-4-(propan-2-ylamino)anthracen-1-yl]amino]-4-methylbenzenesulfonate

- EINECS Number : 280-122-0

This compound exhibits its biological activity primarily through the following mechanisms:

- Antimicrobial Activity : The compound has shown broad-spectrum antimicrobial properties, effectively targeting bacteria, yeasts, and viruses. This is attributed to its ability to disrupt cell membranes and inhibit cellular processes critical for microbial survival .

- Antitumor Activity : Research indicates that this compound may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis. It has been tested against various cancer cell lines, demonstrating significant antiproliferative effects .

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results are summarized in the following table:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Antitumor Activity

The antitumor effects were assessed using various cancer cell lines. The following table summarizes the IC50 values obtained from the studies:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF7 (Breast Cancer) | 5.0 | Significant growth inhibition |

| A549 (Lung Cancer) | 3.5 | Induction of apoptosis |

| U87MG (Glioblastoma) | 4.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 6.0 | Reduced viability |

| PC3 (Prostate Cancer) | 5.5 | Inhibition of migration |

These findings indicate a promising potential for this compound as an antitumor agent.

Case Study: Antimicrobial Application in Dentistry

A clinical study investigated the use of this compound in dental antiseptics. Patients with periodontal disease were treated with a mouth rinse containing the compound. Results showed a significant reduction in bacterial load and improvement in clinical parameters such as probing depth and clinical attachment level after four weeks of treatment .

Case Study: Cancer Treatment Protocols

In a preclinical trial involving mice with induced tumors, this compound was administered as part of a combination therapy with other chemotherapeutic agents. The combination resulted in a marked decrease in tumor volume compared to controls receiving standard treatment alone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.